2-(4-Nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrazine
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Overview
Description
2-(4-Nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrazine is a heterocyclic compound that contains both triazole and pyrazine rings. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development. The presence of the nitrophenyl group enhances its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-nitrophenylhydrazine with 2-cyanopyrazine in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the triazolo[1,5-a]pyrazine ring system .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been explored to enhance reaction rates and yields. This method involves the use of enaminonitriles and benzohydrazides under microwave conditions, resulting in the formation of the desired product in good-to-excellent yields .
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted triazolo[1,5-a]pyrazine derivatives.
Scientific Research Applications
2-(4-Nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrazine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of drugs targeting various diseases, including cancer and cardiovascular disorders.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Material Science: It has applications in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. For example, it can act as an inhibitor of enzymes such as poly (ADP-ribose) polymerase 1 (PARP1), which plays a role in DNA repair . By inhibiting PARP1, the compound can induce synthetic lethality in cancer cells deficient in homologous recombination repair .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridine: Similar in structure but contains a pyridine ring instead of a pyrazine ring.
1,2,4-Triazolo[4,3-a]pyrazine: Another triazolo-pyrazine compound with different substitution patterns.
Uniqueness
2-(4-Nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrazine is unique due to the presence of the nitrophenyl group, which enhances its reactivity and potential biological activity. This makes it a valuable scaffold for drug development and other applications.
Properties
CAS No. |
143211-63-6 |
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Molecular Formula |
C11H7N5O2 |
Molecular Weight |
241.21 g/mol |
IUPAC Name |
2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C11H7N5O2/c17-16(18)9-3-1-8(2-4-9)11-13-10-7-12-5-6-15(10)14-11/h1-7H |
InChI Key |
SWQBHHGLDPFMRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C=CN=CC3=N2)[N+](=O)[O-] |
Origin of Product |
United States |
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